![molecular formula C16H25N3O2 B12652810 N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12652810.png)
N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with an ethyl group and a phenyl ring substituted with a formamide group and an isopropoxy group. Its molecular formula is C14H23N3O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide typically involves multiple steps. One common route starts with the preparation of 4-(4-ethylpiperazin-1-yl)phenol, which is then reacted with isopropyl bromide to introduce the isopropoxy group. The final step involves the formylation of the phenyl ring to introduce the formamide group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The major products depend on the nucleophile used but often include substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular function and behavior.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide
- 2-(4-ethylpiperazin-1-yl)-N-(4-fluorophenyl)acetamide
- 4-(4-ethylpiperazin-1-yl)benzoic acid
Uniqueness
N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C16H25N3O2 |
|---|---|
Peso molecular |
291.39 g/mol |
Nombre IUPAC |
N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide |
InChI |
InChI=1S/C16H25N3O2/c1-4-18-7-9-19(10-8-18)14-5-6-15(17-12-20)16(11-14)21-13(2)3/h5-6,11-13H,4,7-10H2,1-3H3,(H,17,20) |
Clave InChI |
DMYWMWZUARARMJ-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C2=CC(=C(C=C2)NC=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



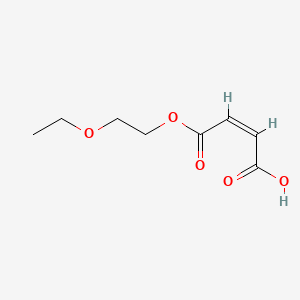
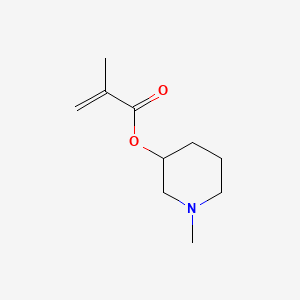




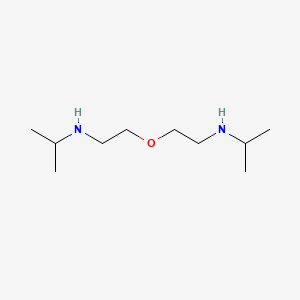

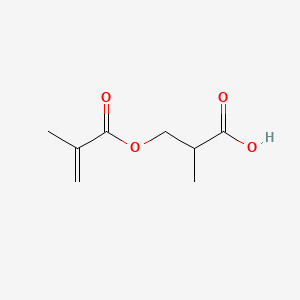
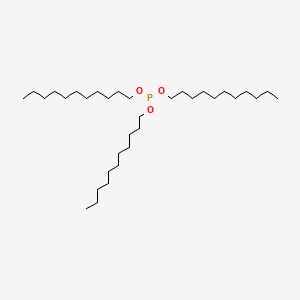
![[[(Methyltetradecyl)oxy]methyl]oxirane](/img/structure/B12652797.png)
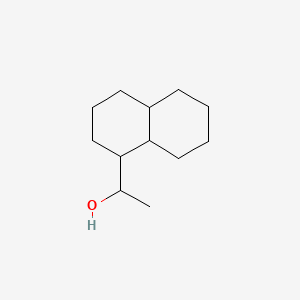
![8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12652809.png)
